molecular formula C14H21NO3S B2377821 1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine CAS No. 2418717-45-8

1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine

Cat. No.: B2377821
CAS No.: 2418717-45-8
M. Wt: 283.39
InChI Key: AKLIWKXNKNMLKT-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine is an organic compound that features an aziridine ring, a phenoxy group, and a methylsulfonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine typically involves the following steps:

    Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the aziridine ring.

    Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions, where a methylsulfonyl chloride reacts with the phenoxy group under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The aziridine ring can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can react with the phenoxy group under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aziridines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme mechanisms involving aziridines.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action for 1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The aziridine ring’s reactivity could play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Aziridine derivatives: Compounds with similar aziridine rings but different substituents.

    Phenoxy compounds: Molecules containing phenoxy groups with various functional groups.

    Sulfonyl compounds: Compounds featuring sulfonyl groups attached to different organic frameworks.

Properties

IUPAC Name

1-(2-methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-11(2)8-15-9-12(15)10-18-13-4-6-14(7-5-13)19(3,16)17/h4-7,11-12H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLIWKXNKNMLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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